7-(3-bromo-4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-(3-BROMO-4-FLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thienopyridine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of bromine and fluorine atoms in the phenyl ring adds to its chemical reactivity and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-BROMO-4-FLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor.
Bromination and Fluorination: The introduction of bromine and fluorine atoms into the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) and fluorine sources (e.g., N-fluorobenzenesulfonimide) are commonly used.
Final Coupling: The final step involves coupling the brominated and fluorinated phenyl ring with the thienopyridine core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3-BROMO-4-FLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thienopyridine core.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents into the molecule.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-(3-BROMO-4-FLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-(3-BROMO-4-FLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Shares the bromine and fluorine substituents but lacks the thienopyridine core.
3-Bromo-4-fluoroaniline: Contains similar substituents on a different aromatic ring structure.
Thieno[3,2-b]pyridine derivatives: Compounds with variations in the substituents on the thienopyridine core.
Uniqueness
7-(3-BROMO-4-FLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to the combination of its thienopyridine core and the specific bromine and fluorine substituents. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H9BrFNOS |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
7-(3-bromo-4-fluorophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H9BrFNOS/c14-9-5-7(1-2-10(9)15)8-6-12(17)16-11-3-4-18-13(8)11/h1-5,8H,6H2,(H,16,17) |
InChI Key |
NNTKOYWZTSAMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC(=C(C=C3)F)Br |
Origin of Product |
United States |
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